molecular formula C22H22N2O2S B2706865 N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide CAS No. 361470-07-7

N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide

Cat. No.: B2706865
CAS No.: 361470-07-7
M. Wt: 378.49
InChI Key: LOMOYRLPEVPGBT-UHFFFAOYSA-N
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Description

N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide is a chemical compound utilized in scientific research due to its diverse applications. This compound exhibits intriguing properties that enable its usage in various fields, such as drug development, material science, and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide typically involves the formation of the thiazole ring followed by the attachment of the phenoxyphenyl and cyclohexanecarboxamide groups. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as

Properties

IUPAC Name

N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2S/c25-21(17-7-3-1-4-8-17)24-22-23-20(15-27-22)16-11-13-19(14-12-16)26-18-9-5-2-6-10-18/h2,5-6,9-15,17H,1,3-4,7-8H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMOYRLPEVPGBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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